Tellurophene

Catalog No.
S599154
CAS No.
288-08-4
M.F
C4H4Te
M. Wt
179.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tellurophene

CAS Number

288-08-4

Product Name

Tellurophene

IUPAC Name

tellurophene

Molecular Formula

C4H4Te

Molecular Weight

179.7 g/mol

InChI

InChI=1S/C4H4Te/c1-2-4-5-3-1/h1-4H

InChI Key

TULWUZJYDBGXMY-UHFFFAOYSA-N

SMILES

C1=C[Te]C=C1

Canonical SMILES

C1=C[Te]C=C1

Tellurophene is a five-membered monocyclic heteroarene composed of four CH units and one tellurium atom. The parent of the class of tellurophenes. It is a mancude organic heteromonocyclic parent, a monocyclic heteroarene and a member of tellurophenes.

Tellurophene (CAS 288-08-4) is a five-membered, tellurium-containing aromatic heterocycle that serves as a foundational building block for advanced optoelectronic materials, conducting polymers, and heavy-atom photosensitizers [1]. As the heaviest stable group 16 analog of thiophene, it features a large atomic radius, high polarizability, and reduced electronegativity. These baseline properties translate into exceptionally strong intermolecular Te–Te interactions, narrow HOMO-LUMO gaps in derived polymers, and distinct hypervalent redox capabilities, specifically the Te(II)/Te(IV) transition [1]. For industrial and scientific procurement, tellurophene is prioritized over lighter chalcogenophenes when synthesizing low-bandgap organic semiconductors, developing mass cytometry tags, or engineering reversible halogen-sensing materials where the distinct metalloid character of tellurium is strictly required.

Substituting tellurophene with its lighter analogs, thiophene or selenophene, fundamentally alters the electronic and chemical trajectory of the resulting materials, leading to functional failure in specialized applications. Thiophene and selenophene possess higher aromatic stabilization energies and lack the accessible hypervalent oxidation states of tellurium [1]. Consequently, attempting to use thiophene in place of tellurophene for low-bandgap polymers results in significantly wider optical band gaps (often by 0.3 to 0.5 eV) and blue-shifted absorption profiles [1]. Furthermore, lighter chalcogenophenes cannot undergo the reversible heteroatom oxidation (Te(II) to Te(IV)) required for oxidation-controlled cycloadditions or stable dihalide adduct formation [2]. This makes tellurophene strictly non-substitutable in dynamic redox materials, fast bioorthogonal conjugation workflows, and heavy-atom theranostics where sulfur and selenium fail to provide the necessary spin-orbit coupling or reactive centers.

Polymer Band Gap Reduction via Heteroatom Substitution

In the synthesis of poly(3-alkylchalcogenophene)s, the choice of the heteroatom monomer directly dictates the optical band gap of the resulting polymer. Polymerization of tellurophene derivatives yields significantly narrower band gaps compared to thiophene and selenophene baselines [1]. For instance, the optical band gap of poly(3-hexyltellurophene) (P3HTe) is measured at 1.4 eV, which is substantially lower than that of poly(3-hexylthiophene) (P3HT) at 1.9 eV and poly(3-hexylselenophene) (P3HS) at 1.6 eV [1]. This 0.5 eV reduction relative to the thiophene baseline is driven by the stabilization of the LUMO energy and the decreased aromaticity of the tellurophene ring, which facilitates extended π-conjugation along the polymer backbone.

Evidence DimensionOptical Band Gap (Eg) of Poly(3-hexylchalcogenophene)s
Target Compound Data1.4 eV (P3HTe)
Comparator Or Baseline1.9 eV (P3HT) and 1.6 eV (P3HS)
Quantified Difference0.5 eV reduction vs thiophene; 0.2 eV reduction vs selenophene
ConditionsOptical absorption onset measurements of neat polymer films

Procuring tellurophene is essential for synthesizing near-infrared absorbing organic photovoltaics and narrow-bandgap semiconductors where thiophene precursors fail to reach the required electronic thresholds.

Reversible Hypervalent Redox Reactivity (Te(II) to Te(IV))

Unlike thiophene and selenophene, which typically undergo electrophilic aromatic substitution when exposed to halogens, tellurophene exhibits exclusive hypervalent reactivity at the heteroatom. Tellurophene can be reversibly oxidized from the Te(II) state to a Te(IV) dihalide species, switching the ring from an aromatic to a non-aromatic state [1]. Furthermore, mild oxidation of tellurophene derivatives (e.g., using N-chlorosuccinimide) generates a reactive Te(IV) species capable of undergoing rapid oxidation-controlled, strain-promoted tellurophene-alkyne cycloaddition (OSTAC) with reaction kinetics exceeding 100 M^-1 s^-1 [1]. Lighter chalcogenophenes do not support this specific heteroatom-centered reversible oxidation and ultra-fast cycloaddition pathway.

Evidence DimensionHeteroatom Oxidation State and Cycloaddition Kinetics
Target Compound DataForms stable Te(IV) adducts; OSTAC reaction rate >100 M^-1 s^-1
Comparator Or BaselineThiophene/Selenophene (Undergo ring substitution; do not form stable S(IV)/Se(IV) dihalides under identical mild conditions)
Quantified DifferenceExclusive access to Te(II)/Te(IV) reversible switching and >100 M^-1 s^-1 bioorthogonal reaction rates
ConditionsMild oxidation with halogens or N-chlorosuccinimide followed by reaction with strained alkynes (e.g., BCN)

This distinct reactivity profile makes tellurophene the mandatory precursor for developing reversible halogen sensors and fast-reacting bioorthogonal probes.

Aromaticity Reduction for Enhanced Backbone Delocalization

The aromaticity of the five-membered heterocycle inversely affects the degree of π-electron delocalization in conjugated systems. Tellurophene exhibits significantly lower aromatic character than its sulfur and selenium counterparts, as quantified by Nucleus-Independent Chemical Shift (NICS) calculations and related aromaticity indices [1]. The established decreasing order of ground-state aromaticity is thiophene > selenophene > tellurophene > furan [1]. Because tellurophene has less aromatic stabilization energy to overcome, its incorporation into polymer backbones or macrocycles results in a higher degree of planarity, stronger inter-chain Te–Te interactions, and a lower energetic barrier for quinoidal structural contributions compared to thiophene.

Evidence DimensionAromatic Stabilization Energy / NICS Values
Target Compound DataLowest aromaticity among heavy chalcogenophenes (less negative NICS)
Comparator Or BaselineThiophene (Highest aromaticity, highly negative NICS)
Quantified DifferenceReduced aromatic stabilization energy relative to thiophene and selenophene
ConditionsComputational NICS indices and ground-state aromaticity assessments

Selecting tellurophene over thiophene allows chemists to engineer highly planar, strongly interacting organic frameworks with enhanced charge carrier mobility.

Heavy-Atom Effect for Photosensitization and Mass Cytometry

The incorporation of the heavy tellurium atom (atomic mass ~127.6) into the heterocycle induces a profound heavy-atom effect, drastically enhancing spin-orbit coupling compared to sulfur (atomic mass ~32.1). When tellurophene is appended to fluorophores like BODIPY, it promotes efficient intersystem crossing, yielding a singlet oxygen quantum yield of 0.26 [1]. In contrast, standard thiophene-based analogs exhibit negligible singlet oxygen generation under similar biological conditions. Additionally, the distinct isotopic signature of tellurium allows tellurophene derivatives to be utilized as highly sensitive mass cytometry tags, a dual-functionality completely absent in lighter chalcogenophenes [1].

Evidence DimensionSinglet Oxygen Quantum Yield and Mass Cytometry Compatibility
Target Compound DataSinglet oxygen quantum yield of 0.26; distinct Te isotopic mass tags
Comparator Or BaselineThiophene analogs (Negligible singlet oxygen yield; unsuitable for mass cytometry due to low atomic mass)
Quantified DifferenceOrders of magnitude higher intersystem crossing efficiency and exclusive mass cytometry visibility
ConditionsTellurophene-appended BODIPY under light irradiation in biological media

Tellurophene is strictly required for procurement in theranostics when functioning simultaneously as a potent photodynamic therapy agent and a trackable mass cytometry probe.

Synthesis of Low-Bandgap Organic Photovoltaics

Due to its ability to reduce the optical band gap (e.g., to 1.4 eV in P3HTe) and stabilize the LUMO energy, tellurophene is the prioritized monomer for developing near-infrared absorbing polymers and high-efficiency organic solar cells, outperforming thiophene baselines [1].

Development of Reversible Halogen Sensors

Exploiting the exclusive Te(II) to Te(IV) oxidation pathway, tellurophene is utilized in materials that reversibly bind and detect halogens (Cl2, Br2, I2) through distinct optical and structural shifts, a function unsupported by thiophene [2].

Bioorthogonal Probes via OSTAC Reactions

Tellurophene-based amino acids (like TePhe) are procured for advanced proteomics, where mild oxidation triggers ultra-fast (>100 M^-1 s^-1) strain-promoted cycloadditions for selective protein labeling, bypassing the limitations of traditional methionine analogs [2].

Multimodal Theranostics and Mass Cytometry

Tellurophene's strong heavy-atom effect and distinct isotopic mass make it an ideal building block for dual-purpose agents that generate singlet oxygen for photodynamic therapy while serving as background-free tags for mass cytometry [3].

Other CAS

288-08-4

Wikipedia

Tellurophene

Dates

Last modified: 04-14-2024

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